(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine typically involves the condensation of 2-aminopyridine with various aldehydes and ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde in the presence of a catalyst to form an intermediate, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet. This method offers advantages such as high surface area, simple preparation, and modification .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activity, including antibacterial and antifungal properties.
Triazolopyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Thiazolopyridine: Used in the development of anti-inflammatory and anticancer agents.
Uniqueness
(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific structural features that allow for diverse chemical modifications and its potential for a wide range of biological activities. Its combination of a pyrazole and pyridine ring system provides a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPYFQFHCCEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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